molecular formula C18H18BrN5O2 B2880325 3-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1002958-41-9

3-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No. B2880325
CAS RN: 1002958-41-9
M. Wt: 416.279
InChI Key: GDVGKAGLCMIDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H18BrN5O2 and its molecular weight is 416.279. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeled Benzamides for Imaging and Therapy

  • Scintigraphic Detection of Melanoma : Radiolabeled benzamides, such as [iodine-123]-(S)-IBZM, have been explored for their potential in melanoma imaging. These compounds bind to melanin, offering a method to detect melanoma metastases. This approach could be relevant for compounds like the one you mentioned if they share similar binding properties or could be modified for radiolabeling purposes (Maffioli et al., 1994).

Benzodiazepines and Similar Compounds

  • Designer Benzodiazepines : The study of new psychoactive substances (NPS) resembling benzodiazepines highlights the forensic and clinical challenges in identifying and understanding the effects of novel compounds. For example, flubromazepam and related substances have been subjects of toxicological analysis and discussion regarding their abuse potential and pharmacokinetic properties (Moosmann et al., 2013).

Potential for Cancer Therapy

  • Radioimmunotherapy for Breast Cancer : The use of radiolabeled monoclonal antibodies, such as indium-111/yttrium-90 BrE-3, for targeting breast cancer cells indicates a research avenue for utilizing specific compounds conjugated with radioactive isotopes for therapeutic purposes. This methodology could be applicable if the compound has affinity for particular cancer cells or can be engineered to target them (Denardo et al., 1997).

Metabolism and Pharmacokinetics Studies

  • Examination of Drug Metabolism : The metabolism and excretion pathways of drugs, such as INCB018424, a Janus kinase inhibitor, provide a framework for understanding how novel compounds are processed in the human body. These studies are critical for assessing the safety, efficacy, and optimal dosing of new pharmaceutical agents (Shilling et al., 2010).

properties

IUPAC Name

3-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2/c1-4-14-11(3)20-18(22-17(14)26)24-15(8-10(2)23-24)21-16(25)12-6-5-7-13(19)9-12/h5-9H,4H2,1-3H3,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVGKAGLCMIDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.